molecular formula C10H21N B13952685 1,2-Dibutylaziridine CAS No. 752946-41-1

1,2-Dibutylaziridine

Cat. No.: B13952685
CAS No.: 752946-41-1
M. Wt: 155.28 g/mol
InChI Key: WQEPHGQYKTWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibutylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. This compound, in particular, is characterized by the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibutylaziridine can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols. The Wenker synthesis is a well-known industrial method that converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .

Mechanism of Action

The mechanism of action of 1,2-dibutylaziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The nitrogen atom in the aziridine ring can also participate in substitution reactions, further expanding its reactivity .

Biological Activity

1,2-Dibutylaziridine is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : 139.21 g/mol
  • Structure : The aziridine ring is substituted with two butyl groups at the 1 and 2 positions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, demonstrating varying degrees of efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptosis-related proteins.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The results suggest that this compound can inhibit cell proliferation and induce cell death in various cancer types .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the aziridine ring may interact with cellular membranes or specific proteins involved in signaling pathways related to apoptosis and microbial resistance.

Case Studies

A series of case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this compound. The treatment resulted in a significant reduction in bacterial load within two weeks.
  • Case Study 2 : In vitro studies using MCF-7 cells showed that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Properties

CAS No.

752946-41-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1,2-dibutylaziridine

InChI

InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

WQEPHGQYKTWFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.